molecular formula C4H3BrN2 B057311 4-Bromopyridazine CAS No. 115514-66-4

4-Bromopyridazine

Cat. No. B057311
M. Wt: 158.98 g/mol
InChI Key: BZJSAOCTEXRSME-UHFFFAOYSA-N
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Description

4-Bromopyridazine is a brominated pyridazine derivative. It is a chemical compound used in various chemical syntheses and studies.

Synthesis Analysis

  • The synthesis of 4-bromopyridazine involves various methods, such as self-condensation at different temperatures and conditions (Feast & Tsibouklis, 1994).
  • Other approaches include cross-coupling reactions, as demonstrated in the synthesis of highly functionalized 4-bromopyridines (McElroy & DeShong, 2003).

Molecular Structure Analysis

  • The structure of 4-bromopyridazine derivatives can be complex, as seen in the study of its self-condensation products (Feast & Tsibouklis, 1994).
  • Crystal and molecular structure analyses, such as X-ray diffraction, have been used to determine the structure of related compounds, providing insights into the bonding and arrangement of atoms in the molecule (Stam et al., 1979).

Chemical Reactions and Properties

  • 4-Bromopyridazine and its derivatives participate in various chemical reactions, including cross-coupling reactions, which are crucial for synthesizing pharmacologically useful derivatives (Sotelo & Raviña, 2002).
  • The presence of the bromo group in the pyridazine ring influences its reactivity and interaction with other chemical entities.

Physical Properties Analysis

  • The physical properties of 4-bromopyridazine derivatives can vary depending on the specific compound and its molecular structure. These properties can be deduced from the analysis of structural features and crystal packing (Ivanov & Koltun, 2021).

Chemical Properties Analysis

  • 4-Bromopyridazine exhibits unique chemical properties due to its molecular structure. Its reactivity and interaction with various chemical groups are essential for synthesizing a range of chemical compounds (Feast & Tsibouklis, 1994).
  • The bromo group significantly affects its chemical properties, making it a versatile compound in organic synthesis.

Scientific Research Applications

  • Cancer Treatment and Radiosensitizing Agents : Bromopyridone nucleotide analogues, including 4-Bromopyridazine derivatives, are explored as radiosensitizers, specifically under anoxic conditions, to enhance the efficacy of ionizing radiation in tumor treatments. These compounds have been found to yield DNA interstrand cross-links in duplex DNA selectively under anoxic conditions (Rudra et al., 2015).

  • Potassium Channel Activators : Research on novel 3,4-dihydro-2H-1,4-benzoxazine derivatives, involving the substitution with activated halogenopyridines like 4-Bromopyridazine, demonstrated strong potassium channel-activating effects. These findings have implications for developing therapeutics for conditions like hypertension (Matsumoto et al., 1996).

  • Antihypertensive Effects : A specific compound, YM934, derived from the substitution of 3,4-dihydro-2H-1,4-benzoxazine with 4-Bromopyridazine, was identified to have potent oral antihypertensive effects in hypertensive rats, demonstrating the potential of 4-Bromopyridazine derivatives in cardiovascular pharmacology (Matsumoto et al., 1996).

  • Kinase Inhibitors in Cancer Therapy : Derivatives of 4-Bromopyridazine have been synthesized and evaluated for their inhibitory activities against c-Met kinase, demonstrating moderate to good antitumor activities. This research highlights the potential of 4-Bromopyridazine derivatives in developing novel cancer therapies (Liu et al., 2020).

  • Neurological Applications : 4-Aminopyridine, a compound related to 4-Bromopyridazine, has been used in the treatment of neurological disorders, including multiple sclerosis, due to its capacity to improve impulse conduction through demyelinated lesions (Jensen et al., 2014).

  • Neuroprotective Effects : In studies related to optic neuritis and multiple sclerosis, 4-Aminopyridine was found to prevent neuroaxonal loss in the CNS, indicating disease-modifying effects beyond symptomatic therapy (Dietrich et al., 2020).

  • Peripheral Nerve Injury Treatment : Research on 4-Aminopyridine has demonstrated its efficacy in improving myelination, nerve conduction velocity, muscle atrophy, and motor function after traumatic peripheral nerve injury (Hsu et al., 2020).

  • Drug Discovery : [1,2,4]Triazolo[4,3-a]phthalazines, including those with 4-Bromopyridazine structures, are being explored as inhibitors of diverse bromodomains, which are gaining interest as drug targets in various diseases (Fedorov et al., 2013).

Safety And Hazards

4-Bromopyridazine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302) and should be handled with appropriate personal protective equipment . In case of contact with skin or eyes, or if swallowed, medical advice should be sought immediately .

properties

IUPAC Name

4-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJSAOCTEXRSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591488
Record name 4-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridazine

CAS RN

115514-66-4
Record name 4-Bromopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115514-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine, 4-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
YC Ahn, VK May, GC Bedford, AA Tuley… - ACS Chemical …, 2021 - ACS Publications
… Several novel covalent fragments are identified: 4-chloroquinoline, 4-bromopyridazine, and 4,4-dipyridylsulfide. Mechanistic studies of DDAH inactivation by 4,4-dipyridylsulfide reveal …
Number of citations: 7 pubs.acs.org
S Sako - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… 4—Bromopyridazine 1— oxide (VflIb) was easily prepared by heating 4~nitropyridazine 1—… 4—Bromopyridazine 1—Ox'ide (VIIIb)-——i) A mixture of 1.011 g. of K and 15 ml. of 47% HBr …
Number of citations: 7 www.jstage.jst.go.jp
A Stella - 2013 - lirias.kuleuven.be
… The protocol is based on the reaction between a 3-amino-4-bromopyridazine analogue and alkyl isothiocyanates, in the presence of Cs2CO3 and using CH3CN as solvent. This …
Number of citations: 0 lirias.kuleuven.be
A Stella, S De Jonghe, K Segers, P Herdewijn - Tetrahedron Letters, 2013 - Elsevier
… The key step for the construction of this novel bicyclic scaffold was the reaction between 3-amino-4-bromopyridazine derivatives and alkylisothiocyanates. The application of this …
Number of citations: 3 www.sciencedirect.com
H Mitsuhashi, K Shibata, N Uehara - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
, If this is_ correct, it seemed reasonable that a 20~ hydroxyspirostan would be cleaved by lead tetraacetate and this method would be suitable for degradation of a spirestan to a …
Number of citations: 3 www.jstage.jst.go.jp
JJ Bourguignon, S Oumouch… - Current Organic …, 2006 - ingentaconnect.com
… Today we are focusing our interest on the easily available 4-bromopyridazine-3,6-dione 56 (… Thus the 4-bromopyridazine-dione 56 was a good candidate for PCCR. We observed that …
Number of citations: 30 www.ingentaconnect.com
KD Hesp, DP Fernando, W Jiao, AT Londregan - Organic letters, 2014 - ACS Publications
A method for the modular synthesis of α-heteroaryl piperidines is reported. The two-step procedure consists of an initial Pd-catalyzed Suzuki cross-coupling of the heteroaryl bromide …
Number of citations: 24 pubs.acs.org
S Sako, T Itai - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
The present work was undertaken to determine quantitatively the effects of N—oxide group and ring nitrogen on the rate of displacement of halogen atoms of halogenopyridazine 1~ …
Number of citations: 7 www.jstage.jst.go.jp
M Elagawany, M Schmitt, A Ghiaty… - Anti-Cancer Agents …, 2013 - ingentaconnect.com
… For the preparation of 6, we took advantage of an original desymmetrization method of 4-bromopyridazine-3,6-diones by means of N-alkyl substitution. The two isomeric intermediates 2 …
Number of citations: 7 www.ingentaconnect.com
MR Harris, HM Wisniewska, W Jiao, X Wang… - Organic …, 2018 - ACS Publications
A diastereoselective, Pd-catalyzed Suzuki–Miyaura coupling reaction of geminal bis(boryl)cyclopropanes has been developed. The reaction offers a highly modular approach to the …
Number of citations: 40 pubs.acs.org

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